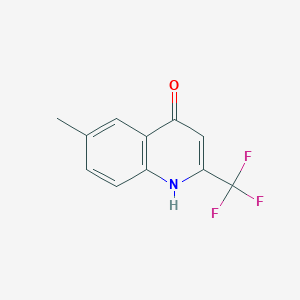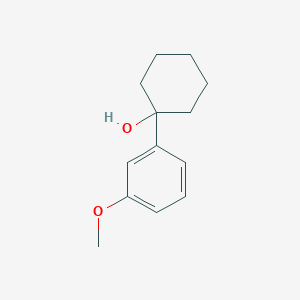
1-(3-Methoxyphenyl)cyclohexanol
Vue d'ensemble
Description
“1-(3-Methoxyphenyl)cyclohexanol” is also known as Tramadol . It is a centrally acting synthetic analgesic . The chemical name for tramadol hydrochloride is (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride . It has been reported that tramadol inhibits muscarinic type 3 receptor function, which primarily mediates smooth muscle contraction and glandular secretion .
Molecular Structure Analysis
The molecular weight of tramadol hydrochloride is 299.84 . It is a white, crystalline powder that is freely soluble in water and methanol, very slightly soluble in acetone . The n-octanol/water log partition coefficient (logP) is 1.35 at pH 7 .Physical And Chemical Properties Analysis
Tramadol hydrochloride is a white, bitter, crystalline, and odorless powder . It is readily soluble in water and ethanol and has a pKa of 9.41 . The n-octanol/water log partition coefficient (logP) is 1.35 at pH 7 .Applications De Recherche Scientifique
Pharmacological Mechanisms
1-(3-Methoxyphenyl)cyclohexanol, recognized for its clinical usage, primarily interacts with micro-opioid receptors, albeit with a lower affinity compared to morphine. This insinuates that its antinociceptive action might not solely hinge on opioid receptor interaction. It has been observed that tramadol, a compound closely related to 1-(3-Methoxyphenyl)cyclohexanol, impedes the reuptake of monoamines akin to antidepressant drugs, such as desipramine. Tramadol's inhibition of the reuptake of norepinephrine (NE) and serotonin suggests a multifaceted mechanism of action. The compound's interaction with muscarinic, serotonin, and nicotinic acetylcholine receptor ion-channels indicates these receptors might contribute to its pharmacological effects. Importantly, tramadol doesn't seem to alter renal blood flow in normal rats, suggesting its potential as a safe analgesic that preserves renal blood flow post-surgery. Further research into tramadol's effects on orphan G-protein-coupled receptors related to pain is suggested to fully elucidate its mechanisms of action (Mimami, 2005).
Industrial Application in Nylon Production
1-(3-Methoxyphenyl)cyclohexanol, through its structural components, relates to the oxidation of cyclohexane, a crucial chemical reaction in the industrial manufacturing of cyclohexanol and cyclohexanone, collectively referred to as ketone–alcohol (KA) oil. These compounds are pivotal feedstocks for the production of nylon 6 and nylon 6,6. The comprehensive review of catalytic materials for cyclohexane oxidation to produce KA oil underlines the significant role of metal and metal oxide loaded silica catalysts. These catalysts demonstrated excellent performance with high selectivity for KA oil and cyclohexane conversion. However, the feasibility of using peroxides is questioned due to their high cost relative to air and oxygen. The findings underscored the efficacy of hydrochloric acid as an additive in enhancing photocatalytic oxidation of cyclohexane, with water on the catalyst surface markedly improving the reactivity of photocatalysts by facilitating the generation of hydroxyl radicals (Abutaleb & Ali, 2021).
Safety And Hazards
According to the safety data sheet, this substance is toxic if swallowed, is toxic to aquatic life with long-lasting effects, and causes serious eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid flushing into surface water or sanitary sewer system .
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10,14H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCFTLWVTWVAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562956 | |
| Record name | 1-(3-Methoxyphenyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)cyclohexan-1-ol | |
CAS RN |
1884-42-0 | |
| Record name | 1-(3-Methoxyphenyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

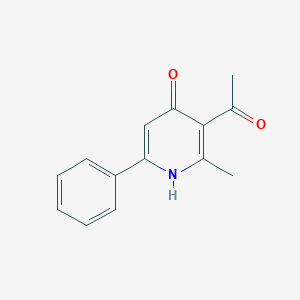
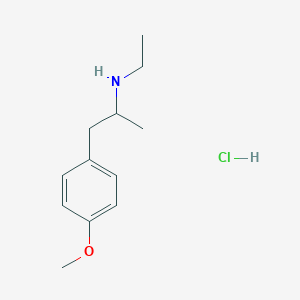
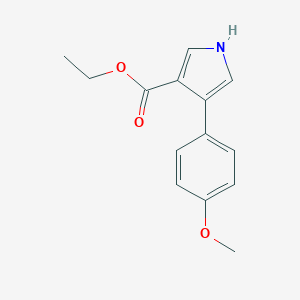
![9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)](/img/structure/B160587.png)
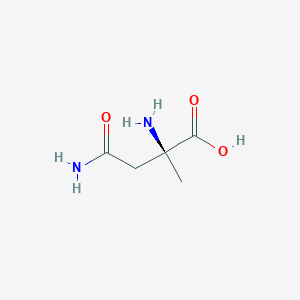
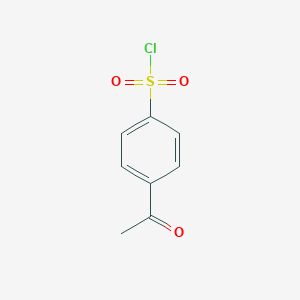
![[(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B160595.png)
![1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene](/img/structure/B160602.png)
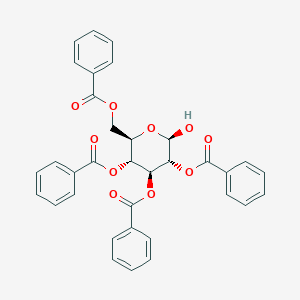
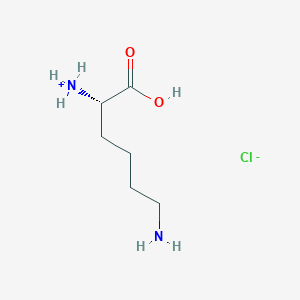
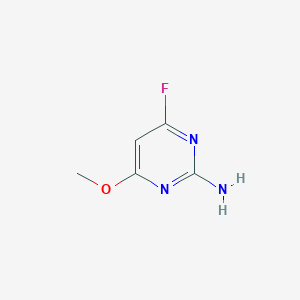
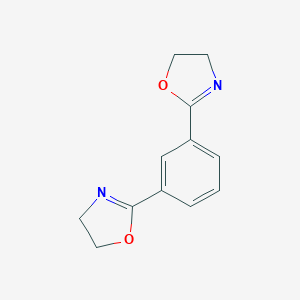
![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)
